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Abstract
ENMD-1198 is a novel, orally active, small molecule with a multifaceted mechanism of action

that primarily involves microtubule destabilization, leading to anti-proliferative and anti-

angiogenic effects. Developed as a second-generation analog of 2-methoxyestradiol (2ME2),

ENMD-1198 was designed to overcome the metabolic instability of its parent compound,

thereby enhancing its pharmacokinetic profile and therapeutic potential. This technical guide

provides a comprehensive overview of the discovery, preclinical development, and early clinical

evaluation of ENMD-1198. It details the compound's mechanism of action, including its impact

on critical signaling pathways, and presents key quantitative data from in vitro and in vivo

studies. Detailed methodologies for pivotal experiments are also described to provide a

thorough understanding of the scientific basis for its development.

Discovery and Medicinal Chemistry
The development of ENMD-1198 was driven by the need to improve upon the therapeutic

properties of 2-methoxyestradiol (2ME2), a natural metabolite of estradiol with known anti-

tumor and anti-angiogenic activities. While promising, 2ME2's clinical utility was hampered by

its rapid metabolism, primarily through conjugation at the 3 and 17 positions and oxidation at

the 17-position. This led to a focused medicinal chemistry effort to generate metabolically

stable analogs with enhanced anti-tubulin properties.
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ENMD-1198, chemically known as 2-methoxyestra-1,3,5(10)16-tetraene-3-carboxamide,

emerged as a lead candidate from these efforts.[1] The key structural modification involved the

substitution of the hydroxyl groups at the metabolically active positions of 2ME2.[2] Specifically,

the introduction of a 3-carboxyamide group was found to improve both antiproliferative activity

and plasma drug levels.[2] This modification resulted in a compound with significantly improved

metabolic stability, with over 65% of the compound remaining after a 2-hour incubation with

hepatocytes, and increased plasma levels upon oral administration compared to 2ME2.[1]

Mechanism of Action
ENMD-1198 exerts its anti-tumor effects through a multi-pronged mechanism of action,

primarily centered on the disruption of microtubule dynamics.

2.1. Microtubule Destabilization: ENMD-1198 acts as a microtubule-destabilizing agent by

binding to the colchicine-binding site on β-tubulin.[3] This interaction inhibits microtubule

polymerization, leading to the disruption of the mitotic spindle, G2-M cell cycle arrest, and

ultimately, the induction of apoptosis in cancer cells.[1]

2.2. Inhibition of Key Signaling Pathways: Preclinical studies have demonstrated that ENMD-
1198 modulates several critical signaling pathways involved in tumor growth, survival, and

angiogenesis:

HIF-1α Inhibition: ENMD-1198 has been shown to reduce the levels of Hypoxia-Inducible

Factor 1-alpha (HIF-1α), a key transcription factor that is often overexpressed in tumors and

plays a crucial role in the cellular response to hypoxia, including the regulation of

angiogenesis.[1]

STAT3 Inhibition: The activation of Signal Transducer and Activator of Transcription 3

(STAT3) is also significantly reduced by ENMD-1198. STAT3 is a transcription factor

implicated in oncogenesis and metastasis, and its inhibition contributes to the anti-tumor

effects of ENMD-1198.

Downstream Effector Inhibition: ENMD-1198 has been observed to inhibit the

phosphorylation of several key downstream signaling molecules, including MAPK/Erk, PI-

3K/Akt, and FAK.[4] This disruption of pro-survival and pro-proliferative signaling further

contributes to its anti-cancer activity.
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2.3. Anti-Angiogenic and Vascular-Disrupting Properties: ENMD-1198 exhibits potent anti-

angiogenic and vascular-disrupting effects. It inhibits endothelial cell proliferation, motility,

migration, and morphogenesis.[3] Furthermore, it has been shown to decrease the expression

of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in endothelial cells.[3]

Videomicroscopy experiments have revealed that ENMD-1198 can rapidly disrupt pre-formed

vascular structures, highlighting its potential as a vascular-disrupting agent.[3]

Below is a graphical representation of the signaling pathways affected by ENMD-1198.
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Caption: Signaling pathways modulated by ENMD-1198.
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Preclinical Development
3.1. In Vitro Studies: ENMD-1198 has demonstrated potent antiproliferative activity against a

range of human cancer cell lines. The following table summarizes the reported IC50 values

from various in vitro studies.

Cell Line Cancer Type IC50 (µM) Reference

HMEC-1 Endothelial 0.4 [4]

BMH29L Endothelial 3.8 [4]

MDA-BO2 Breast Cancer ~0.8 [4]

RAW264.7 Osteoclast Precursor ~0.4 [4]

HUH-7
Hepatocellular

Carcinoma
2.5

HepG2
Hepatocellular

Carcinoma
2.5

3.2. In Vivo Studies: The anti-tumor efficacy of ENMD-1198 has been evaluated in several

preclinical xenograft models. Oral administration of ENMD-1198 has been shown to

significantly reduce tumor burden and/or increase survival.
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Animal Model Cancer Type
Dosing
Regimen

Key Findings Reference

NOD/SCID Mice

with ALL

Xenografts

Acute

Lymphoblastic

Leukemia

100 mg/kg/day,

oral gavage

Significantly

prolonged

survival

[3]

Subcutaneous

HUH-7 Tumor

Model

Hepatocellular

Carcinoma
200 mg/kg/day

Significant

reduction in

tumor growth

and

vascularization

Non-Small Cell

Lung Cancer

Model

Non-Small Cell

Lung Cancer
Not specified

Three-fold

increase in

survival

compared to

Cisplatin

[5]

3.3. Preclinical Pharmacokinetics: Pharmacokinetic studies in mice have demonstrated that

oral administration of ENMD-1198 results in increased plasma levels compared to its parent

compound, 2ME2.[1]

Species Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)

Mice 200 mg/kg (oral) ~1,500 ~2 ~8,000

Note: The preclinical pharmacokinetic data is approximated from graphical representations in

the cited literature and should be considered illustrative.

Clinical Development
Based on its promising preclinical profile, ENMD-1198 advanced into Phase 1 clinical trials in

patients with advanced solid tumors.

4.1. Phase 1 Trial Design: A Phase 1, open-label, dose-escalation study was conducted to

evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally
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administered ENMD-1198.[6] The study enrolled patients with advanced cancer who had failed

to respond to existing therapies.[6]

4.2. Pharmacokinetics and Metabolism: The Phase 1 trial provided key insights into the

pharmacokinetic profile of ENMD-1198 in humans.

Parameter Value

Tmax (Time to Maximum Concentration) 1-2 hours

Mean Terminal Half-life 15 hours

Accumulation (after multiple doses) 3-fold

Pharmacokinetic analysis demonstrated dose-proportional exposures across a range of 5-30

mg/m².[5]

4.3. Safety and Tolerability: ENMD-1198 was generally well-tolerated at doses up to 425

mg/m²/day. The most common drug-related adverse events were Grade 1/2 fatigue, nausea,

vomiting, and constipation.[7] Dose-limiting toxicities (DLTs), specifically Grade 4 neutropenia,

were observed at the 550 mg/m² dose level.[7]

4.4. Efficacy: While the primary objective of the Phase 1 study was to assess safety,

preliminary evidence of anti-tumor activity was observed. Several patients experienced

prolonged stable disease.[7]

4.5. Recommended Phase 2 Dose: Based on the safety and pharmacokinetic data from the

Phase 1 trial, the recommended Phase 2 dose (RP2D) for ENMD-1198 was determined to be

425 mg/m²/day.[7]

Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical studies of

ENMD-1198.

5.1. Western Blotting for Signaling Pathway Analysis:

Cell Lines: Human hepatocellular carcinoma cell lines HUH-7 and HepG2 were used.
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Treatment: Cells were treated with ENMD-1198 to assess its effects on constitutive and

inducible activation of signaling cascades.

Protein Extraction and Quantification: Standard protein lysis and quantification methods were

employed.

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a

membrane.

Antibody Incubation: Membranes were probed with primary antibodies against total and

phosphorylated forms of key signaling proteins (e.g., MAPK/Erk, PI-3K/Akt, FAK, STAT3) and

HIF-1α. This was followed by incubation with appropriate secondary antibodies.

Detection: Protein bands were visualized using a suitable detection method.

5.2. In Vitro Cell Migration and Invasion Assays:

Methodology: The effects of ENMD-1198 on cancer cell migration and invasion were

evaluated using in vitro assays, likely employing Boyden chambers or similar systems.

Procedure: A general workflow for such an assay is depicted below.
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Assay Setup

Incubation

Analysis

Seed cells in serum-free medium
in the upper chamber of a

Transwell insert.

For invasion assays, the insert
is pre-coated with Matrigel.

Add chemoattractant (e.g., serum)
to the lower chamber.

Incubate for a defined period
to allow for cell migration/invasion.

Remove non-migrated cells
from the upper surface of the insert.

Fix and stain the migrated/invaded
cells on the lower surface.

Count the stained cells
under a microscope.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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